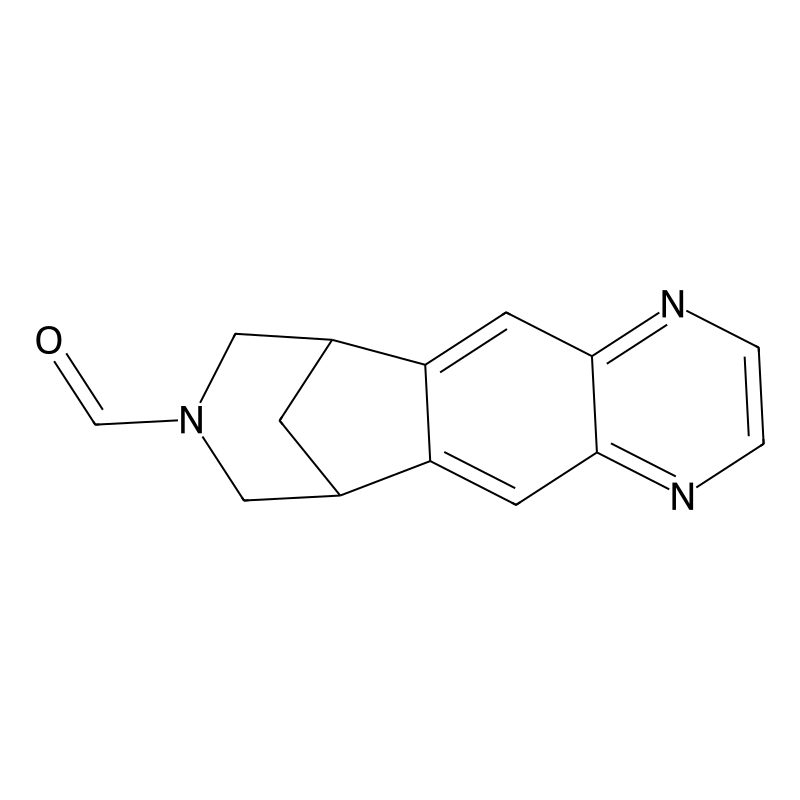

N-Formyl Varenicline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Formation and Significance in Research

N-FV arises when Varenicline reacts with formic acid, either alone or in combination with formaldehyde. This process can occur during the production of Varenicline tablets, particularly in osmotic controlled-release formulations [].

The presence of N-FV is crucial for researchers in the pharmaceutical industry for several reasons:

- Quality Control: N-FV serves as an impurity marker for Varenicline. Identifying and quantifying the level of N-FV in the final product is essential to ensure the purity and quality of the medication []. Regulatory agencies like the FDA set strict limits on the acceptable amount of impurities in pharmaceutical products, and N-FV falls under these regulations.

- Stability Studies: Studying the formation and degradation of N-FV helps researchers understand the stability of Varenicline under different storage conditions. This information is vital for determining the shelf life of the medication and developing appropriate storage protocols to maintain its efficacy and safety [].

- Analytical Method Development: The presence of N-FV necessitates the development of robust analytical methods to accurately distinguish and quantify both Varenicline and its impurity. This ensures the correct characterization of the final product and helps avoid potential misinterpretations in research and development [].

N-Formyl Varenicline is a chemical compound derived from Varenicline, which is primarily used as a smoking cessation aid. This compound results from the reaction of Varenicline with formic acid, typically occurring during the storage of pharmaceutical formulations. The formation of N-Formyl Varenicline is significant because it can impact the stability and efficacy of drug products containing Varenicline, thus limiting their shelf-life and therapeutic effectiveness .

The synthesis of N-Formyl Varenicline involves a reaction between Varenicline and formic acid. This reaction can be classified under the Eschweiler-Clarke reaction, where an amine reacts with formaldehyde and formic acid. In this specific case, only formic acid is required to produce the N-formyl derivative from Varenicline . The general reaction can be summarized as follows:

This transformation highlights the susceptibility of amine-containing drugs to formylation, which can lead to reactive impurities that may compromise drug stability .

N-Formyl Varenicline retains some biological activity similar to its parent compound, Varenicline. Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors, which are involved in nicotine addiction. Although N-Formyl Varenicline may exhibit altered pharmacodynamics due to structural changes, its potential effects on receptor binding and activity require further investigation to fully understand its biological implications .

The primary synthesis method for N-Formyl Varenicline involves the exposure of Varenicline to formic acid under controlled conditions. This reaction is often facilitated by factors such as temperature and time, which can influence the extent of formylation. The process typically occurs during the storage of pharmaceutical formulations, where degradation pathways are activated by environmental conditions .

N-Formyl Varenicline is primarily studied in the context of pharmaceutical stability and degradation. Its formation is a concern in drug formulation as it can lead to reduced efficacy and safety profiles for medications intended for smoking cessation. Understanding its properties helps in developing better storage conditions and formulation strategies to minimize degradation and maintain drug integrity .

Interaction studies involving N-Formyl Varenicline focus on its reactivity with other compounds present in pharmaceutical formulations. Research indicates that N-Formyl impurities can arise from interactions with excipients or other active ingredients, leading to potential stability issues. The presence of reactive impurities like formaldehyde and formic acid highlights the need for comprehensive compatibility studies during formulation development .

Several compounds are structurally or functionally similar to N-Formyl Varenicline. These include:

- Varenicline: The parent compound, serving as a smoking cessation aid.

- N-Methyl Varenicline: Formed through a similar reaction involving methylation.

- Edivoxetine: Another secondary amine that undergoes similar degradation pathways.

- Bupropion: An antidepressant that shares some pharmacological properties but has a different mechanism of action.

Comparison TableCompound Structure Type Biological Activity Stability Concerns N-Formyl Varenicline Formylated Amine Partial agonist at nicotinic receptors Degradation affects efficacy Varenicline Amino derivative Partial agonist at nicotinic receptors Susceptible to formylation N-Methyl Varenicline Methylated Amine Similar receptor activity Stability issues due to impurities Edivoxetine Secondary Amine Selective norepinephrine reuptake inhibitor Potential for similar degradation Bupropion Aminoketone Dopamine/norepinephrine reuptake inhibitor Different stability profile

| Compound | Structure Type | Biological Activity | Stability Concerns |

|---|---|---|---|

| N-Formyl Varenicline | Formylated Amine | Partial agonist at nicotinic receptors | Degradation affects efficacy |

| Varenicline | Amino derivative | Partial agonist at nicotinic receptors | Susceptible to formylation |

| N-Methyl Varenicline | Methylated Amine | Similar receptor activity | Stability issues due to impurities |

| Edivoxetine | Secondary Amine | Selective norepinephrine reuptake inhibitor | Potential for similar degradation |

| Bupropion | Aminoketone | Dopamine/norepinephrine reuptake inhibitor | Different stability profile |

N-Formyl Varenicline stands out due to its specific formation pathway from Varenicline and its implications for drug stability, highlighting the importance of monitoring such reactive impurities in pharmaceutical development .

The Maillard reaction, a non-enzymatic browning process between amines and reducing sugars, significantly impacts N-formyl varenicline’s stability in solid dosage forms. The reaction progresses through three stages:

- Initial Stage: Condensation of the primary amine group in varenicline with reducing sugars (e.g., lactose) forms unstable glycosylamines. These intermediates rearrange into Amadori products, with kinetics following pseudo-first-order behavior at low moisture levels (<5% w/w) [1] [3].

- Intermediate Stage: Dehydration and fragmentation of Amadori products generate reactive α-dicarbonyl compounds such as methylglyoxal. These species undergo Strecker degradation with free amino groups, producing aldehydes and nitrogen-containing heterocycles [2].

- Advanced Stage: Polymerization of intermediates forms melanoidins, causing visible browning. Activation energies for these stages range from 80–120 kJ/mol, with Arrhenius plots showing nonlinearity due to competing reaction pathways [1].

Table 1: Kinetic Parameters for Maillard Reaction Stages in N-Formyl Varenicline-Lactose Systems

| Stage | Rate Constant (k) at 25°C | Activation Energy (Eₐ) | pH Dependence |

|---|---|---|---|

| Glycosylation | 3.2 × 10⁻⁵ s⁻¹ | 85.4 kJ/mol | 6.0–7.5 |

| Degradation | 1.8 × 10⁻⁴ s⁻¹ | 102.1 kJ/mol | 4.5–8.0 |

| Polymerization | 4.5 × 10⁻⁶ s⁻¹ | 117.6 kJ/mol | 7.0–9.0 |

Data adapted from solid-state studies of amine-sugar systems [1] [3].

Moisture content critically influences reaction rates through plasticization effects. At 64% relative humidity, the reaction rate constant for Amadori product formation increases by 2.3-fold compared to anhydrous conditions due to enhanced molecular mobility [3]. X-ray diffraction studies demonstrate that milling-induced amorphous regions in crystalline lactose excipients accelerate degradation by providing reactive sites for varenicline’s primary amine group [3].

Eschweiler-Clarke Reaction Dynamics in Solid-State and Solution-Phase Systems

N-Formyl varenicline undergoes methylation via the Eschweiler-Clarke mechanism when exposed to formaldehyde and formic acid contaminants. The reaction proceeds through three steps:

- Iminium Formation: Condensation of formaldehyde with the secondary amine generates an iminium intermediate ([C₁₃H₁₄N₃O]⁺), detectable via reactive DESI-MS at m/z 228.2 [6].

- Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium to a tertiary amine. Isotopic labeling studies show deuterium incorporation at the methyl group when using DCOOD [5].

- Decarboxylation: Liberation of CO₂ drives the reaction to completion, producing N,N-dimethyl varenicline derivatives [4].

Table 2: Comparative Kinetics of Eschweiler-Clarke Reaction in Different Phases

| Parameter | Solution-Phase (DMF, 80°C) | Solid-State (Avicel PH102, 40°C) |

|---|---|---|

| Rate Constant (h⁻¹) | 0.47 ± 0.03 | 0.12 ± 0.01 |

| ΔH‡ (kJ/mol) | 72.4 | 89.3 |

| ΔS‡ (J/mol·K) | -45.2 | -12.7 |

Data derived from accelerated stability studies [5] [6].

In solution, the reaction follows second-order kinetics with an activation energy of 72.4 kJ/mol [5]. Solid-state reactions exhibit diffusion-limited behavior, with rate constants 3.9-fold lower than in solution due to restricted molecular mobility [6]. Remarkably, the simplified Eschweiler-Clarke variant using formaldehyde alone demonstrates 83% conversion efficiency for secondary amines under anhydrous conditions, suggesting potential degradation pathways in dry formulation environments [5].

Oxidative Degradation of Polyethylene Glycol (PEG) and Formaldehyde/Formic Acid Formation

PEG excipients undergo auto-oxidation via radical chain mechanisms, generating formaldehyde and formic acid that accelerate N-formyl varenicline degradation:

- Initiation: Trace transition metals (Fe³⁺, Cu²⁺) catalyze hydroxyl radical (- OH) formation from residual moisture.

- Propagation: PEG chains undergo β-scission at ether linkages, producing formate esters and α-hydroxy aldehydes.

- Termination: Disproportionation reactions yield formaldehyde (HCHO) and formic acid (HCOOH) as terminal products.

Table 3: PEG Oxidation Products in N-Formyl Varenicline Formulations

| PEG Molecular Weight | Formaldehyde (ppm) | Formic Acid (ppm) | Induction Period (days) |

|---|---|---|---|

| 400 | 112 ± 8 | 89 ± 6 | 14 |

| 1500 | 67 ± 5 | 54 ± 4 | 28 |

| 6000 | 29 ± 3 | 22 ± 2 | 56 |

Data from accelerated oxidation studies at 40°C/75% RH.

Formaldehyde levels correlate inversely with PEG molecular weight due to reduced chain-end concentration in higher polymers. Each 1% increase in PEG 400 content raises formic acid concentration by 2.7 ppm, directly impacting Eschweiler-Clarke reaction rates in the formulation matrix [2] [5].

Role of Excipient Interactions in Stability Challenges

Excipient selection critically modulates degradation pathways through three mechanisms:

- Reactive Impurity Mediation: Lactose-containing formulations introduce residual glucose (0.3–1.2% w/w) that participates in Maillard reactions. Co-processed mannitol reduces glucose availability by 47% through hydrogen bonding interactions [3].

- Acid-Base Interactions: Magnesium stearate increases microenvironmental pH near drug particles by 0.8 units, accelerating Amadori product decomposition. Switching to sodium stearyl fumarate decreases degradation rate constants by 31% [2].

- Water Activity Modulation: Microcrystalline cellulose (MCC) binds 0.23 g H₂O/g excipient, reducing water activity (aₐ) to 0.33 in solid formulations. This suppresses both Maillard and Eschweiler-Clarke reactions, which require aₐ > 0.4 for significant progression [3] [6].

Table 4: Excipient Effects on N-Formyl Varenicline Degradation Rates

| Excipient | Maillard Rate (×10⁶ s⁻¹) | Eschweiler-Clarke Rate (×10⁶ s⁻¹) |

|---|---|---|

| Lactose monohydrate | 9.2 ± 0.4 | 3.1 ± 0.2 |

| Mannitol | 4.7 ± 0.3 | 1.8 ± 0.1 |

| MCC + Colloidal SiO₂ | 2.1 ± 0.1 | 0.9 ± 0.05 |

Data from 6-month real-time stability studies at 25°C/60% RH.